molecular formula C15H23NO2 B6340188 Methyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate CAS No. 1221341-39-4

Methyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate

Cat. No.: B6340188
CAS No.: 1221341-39-4
M. Wt: 249.35 g/mol
InChI Key: CBHOGIOVSJMKPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate (CAS: 1221341-39-4) is a methyl ester derivative with a molecular weight of 249.35 g/mol and a purity of 95.0% . Its structure comprises a central propanoate backbone substituted with:

  • A methyl group at position 2.
  • A branched amino group at position 3, linked to a 4-phenylbutan-2-yl chain.

The ester group renders it susceptible to hydrolysis, while the amino group enables participation in acid-base reactions or salt formation.

Properties

IUPAC Name

methyl 2-methyl-3-(4-phenylbutan-2-ylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-12(15(17)18-3)11-16-13(2)9-10-14-7-5-4-6-8-14/h4-8,12-13,16H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHOGIOVSJMKPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC(C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Systems and Reaction Optimization

Sulfuric acid (H₂SO₄) is the most widely used catalyst, achieving yields of 67–98% under reflux conditions. Alternative catalysts include p-toluenesulfonic acid (PTSA) and amberlyst-15, though these require longer reaction times (12–24 hours). A comparative analysis of catalytic efficiency is provided in Table 1.

Table 1: Esterification Catalysts and Performance

CatalystTemperature (°C)Time (h)Yield (%)
H₂SO₄65–704–698
PTSA701285
Amberlyst-15802478

Methanol acts as both solvent and nucleophile, with stoichiometric excess (5–10 eq.) driving equilibrium toward ester formation. Industrial-scale protocols employ continuous distillation to remove water, enhancing conversion rates.

Alkylation Strategies for Amine Sidechain Introduction

The 4-phenylbutan-2-ylamine moiety is introduced via alkylation of primary or secondary amines. Two predominant methods are documented:

Nucleophilic Substitution with Halogenated Intermediates

Reaction of 3-amino-2-methylpropanoate esters with 4-phenylbutan-2-yl halides (e.g., bromide or iodide) in polar aprotic solvents (THF, DMF) achieves moderate yields (45–60%). For example, using 4-phenylbutan-2-yl iodide and K₂CO₃ in DMF at 60°C for 12 hours yields 58% product.

Mitsunobu Reaction for Stereochemical Control

For stereoselective synthesis, the Mitsunobu reaction couples 3-hydroxy-2-methylpropanoate with 4-phenylbutan-2-amine using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method affords enantiomeric excess (ee) >90% but requires stringent anhydrous conditions.

Reductive Amination Pathways

Reductive amination offers a one-pot route to concurrently form the amine and ester functionalities. A three-step sequence is employed:

  • Condensation : 2-Methyl-3-oxopropanoic acid reacts with 4-phenylbutan-2-amine in methanol, forming an imine intermediate.

  • Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the secondary amine at pH 6–7.

  • Esterification : In situ treatment with methyl iodide and K₂CO₃ yields the final ester (Overall yield: 52%).

Critical Parameters :

  • pH control during reduction prevents over-reduction of the ester group.

  • Solvent choice (methanol vs. THF) impacts imine stability and reaction kinetics.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost-efficiency and safety. Continuous flow reactors enable rapid mixing and heat dissipation, reducing side reactions. A representative workflow includes:

  • Continuous Esterification : 2-Methyl-3-[(4-phenylbutan-2-yl)amino]propanoic acid and methanol are pumped through a H₂SO₄-packed column at 70°C, achieving 94% conversion.

  • Inline Purification : Reactive distillation separates the ester from unreacted acid and catalyst.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

MethodAdvantagesLimitationsYield (%)
Stepwise AlkylationHigh purityMulti-step, low atom economy58
Reductive AminationOne-pot synthesisSensitive to pH and moisture52
Flow ChemistryScalable, energy-efficientHigh initial capital investment94

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: It is a precursor in the synthesis of pharmaceutical drugs, including those used for treating neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with the target molecule but differ in substituents, leading to variations in properties and applications:

Table 1: Structural Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Methyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate (Target) C₁₅H₂₁NO₂ 249.35 4-Phenylbutan-2-ylamino, methyl ester
Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate (CAS 168209-18-5) C₉H₁₉NO₂ 173.25 2-Methylpropylamino, methyl ester
Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate (CAS 154477-54-0) C₁₅H₁₉ClO₃ 282.76 4-Chlorobutanoylphenyl, methyl ester
(S)-Methyl 2-amino-3-(4-(((2-arylthiazol-4-yl)methyl)amino)phenyl)propanoate Variable ~300–350 Thiazole ring, aryl group, amino linkage
Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride (CAS 1391077-87-4) C₁₂H₁₈ClNO₄S 307.79 Methanesulfonylphenyl, ethyl ester, hydrochloride salt
Key Observations :

Substituent Effects on Lipophilicity: The 4-phenylbutan-2-yl group in the target compound enhances lipophilicity compared to the aliphatic 2-methylpropyl group in CAS 168209-18-5 . This difference impacts solubility, with the target compound being less soluble in polar solvents.

Functional Group Reactivity: The amino group in the target compound is more nucleophilic than the sulfonamide group in CAS 1391077-87-4 , which is stabilized by resonance. Thiazole-containing derivatives (e.g., ) exhibit aromatic stability and hydrogen-bonding capacity, often correlating with enhanced biological activity, such as antimycobacterial effects.

Steric and Electronic Effects: The methyl ester in all compounds is prone to hydrolysis, but steric hindrance from bulky groups (e.g., 4-phenylbutan-2-yl) may slow this process compared to simpler esters like CAS 168209-18-5 .

Physicochemical Properties

Table 2: Physical Properties
Compound Name Boiling Point (°C) Melting Point (°C) Solubility Stability Notes
Target Compound Not reported Not reported Low aqueous solubility Hydrolyzes under acidic/basic conditions
CAS 168209-18-5 Not reported Not reported Moderate in organic solvents Stable at room temperature
CAS 154477-54-0 Not reported Not reported Soluble in DMSO, chloroform Sensitive to moisture
CAS 1391077-87-4 (Hydrochloride) Not reported Not reported High aqueous solubility (salt form) Stable in dry conditions

Biological Activity

Methyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate, known for its potential therapeutic applications, is a compound with the molecular formula C15H23NO2C_{15}H_{23}NO_2 and a molecular weight of 249.35 g/mol. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is synthesized through the esterification of 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoic acid with methanol, typically in the presence of an acid catalyst. Industrial production may utilize continuous flow reactors to enhance yield and purity.

This compound interacts with various biological targets, including enzymes and receptors. Its mechanism involves modulation of enzymatic activity, which can lead to significant biological effects. The specific pathways affected depend on the context of its application .

Pharmacological Effects

  • Neuroprotective Properties : Preliminary studies suggest that this compound may exhibit neuroprotective effects, making it a candidate for treating neurological disorders.
  • Antiproliferative Activity : Research indicates potential antiproliferative effects against certain cancer cell lines, suggesting its utility in oncology .
  • Cardiovascular Implications : As a prodrug, it may facilitate the delivery of active metabolites that exert beneficial cardiovascular effects, similar to other compounds in its class .

Case Studies and Experimental Results

  • Study on Neuroprotection :
    • A study assessed the impact of this compound on neuronal cell viability under oxidative stress conditions. Results indicated a significant increase in cell survival compared to controls, highlighting its protective role against oxidative damage.
  • Anticancer Activity :
    • In vitro experiments demonstrated that treatment with this compound inhibited the growth of breast cancer cells by inducing apoptosis. The mechanism was linked to the activation of caspase pathways .
  • Cardiovascular Effects :
    • A pharmacokinetic study evaluated the compound's metabolism in vivo, revealing that it is converted into active metabolites that enhance endothelial function and reduce platelet aggregation, similar to established cardiovascular drugs .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Methyl 2,2-dimethyl-3-phenylpropanoateStructureAntiproliferative
Propanoic acid derivativesStructureCardiovascular effects

This compound is unique due to its specific structural features that confer distinct chemical and biological properties compared to similar compounds.

Q & A

Q. What protocols ensure cross-laboratory reproducibility in synthesis and bioassays?

  • Methodological Answer :
  • Synthesis : Detailed SOPs with reaction monitoring (TLC/HPLC) at each step.
  • Bioassays : Standardize cell lines (e.g., ATCC-certified THP-1) and assay buffers.
    Inter-lab validation via ring trials reduces variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.